4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one
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Overview
Description
4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazin-2-one core with an azetidin-3-yl substituent, which is further modified by a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of an appropriate azetidine derivative with a benzylsulfanyl acetylating agent under controlled conditions.
Coupling with Piperazin-2-one: The azetidin-3-yl intermediate is then coupled with piperazin-2-one using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl or piperazin-2-one moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted azetidin-3-yl or piperazin-2-one derivatives
Scientific Research Applications
4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(Methylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one
- 4-{1-[2-(Ethylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one
- 4-{1-[2-(Phenylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one
Uniqueness
4-{1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15-10-18(7-6-17-15)14-8-19(9-14)16(21)12-22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZSECOLOOGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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